(Z)-2-(Pyridin-2-yl)ethenol
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Overview
Description
(Z)-2-(Pyridin-2-yl)ethenol: is an organic compound characterized by the presence of a pyridine ring attached to an ethenol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-(Pyridin-2-yl)ethenol involves the aldol condensation of pyridine-2-carbaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to favor the formation of the (Z)-isomer.
Grignard Reaction: Another approach involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-(Pyridin-2-yl)ethenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (Z)-2-(Pyridin-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents such as halogens or organometallic compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.
Reduction: (Z)-2-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Ligand Synthesis: (Z)-2-(Pyridin-2-yl)ethenol is used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Catalysis: Utilized in catalytic processes for the production of fine chemicals.
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or metal ions. The pyridine ring can coordinate with metal centers, while the ethenol group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(E)-2-(Pyridin-2-yl)ethenol: The (E)-isomer differs in the spatial arrangement of the ethenol group.
2-(Pyridin-2-yl)ethanol: Lacks the double bond present in (Z)-2-(Pyridin-2-yl)ethenol.
Pyridine-2-carbaldehyde: Precursor in the synthesis of this compound.
Uniqueness:
Structural Features: The (Z)-configuration imparts unique steric and electronic properties.
Reactivity: The presence of both the pyridine ring and the ethenol group allows for diverse chemical reactions and applications.
Properties
Molecular Formula |
C7H7NO |
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Molecular Weight |
121.14 g/mol |
IUPAC Name |
(Z)-2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4- |
InChI Key |
AWHPVMOPHMGEGW-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\O |
Canonical SMILES |
C1=CC=NC(=C1)C=CO |
Origin of Product |
United States |
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